Methyl2-(tetrahydrofuran-3-yl)acetimidate
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Overview
Description
Methyl 2-(tetrahydrofuran-3-yl)acetimidate is a chemical compound used in various scientific research applications. It is known for its complex structure and high perplexity, making it a valuable tool in different studies
Preparation Methods
The synthesis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate can be achieved through several synthetic routes. One common method involves the functionalization of tetrahydrofuran derivatives. For instance, a three-step strategy includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and hydrogenation-cyclization of the condensation intermediate to generate alkylated tetrahydrofuran . This method highlights the versatility and efficiency of synthesizing functionalized tetrahydrofuran derivatives.
Chemical Reactions Analysis
Methyl 2-(tetrahydrofuran-3-yl)acetimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organometallic reagents, such as alkylmagnesium reagents, which are often employed in carbon-carbon bond-forming reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve the formation of functionalized tetrahydrofuran derivatives.
Scientific Research Applications
Methyl 2-(tetrahydrofuran-3-yl)acetimidate has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of complex moleculesThe compound’s unique structure and reactivity make it a valuable tool for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 2-(tetrahydrofuran-3-yl)acetimidate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of functionalized derivatives. These derivatives can then interact with biological molecules, influencing different biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Methyl 2-(tetrahydrofuran-3-yl)acetimidate can be compared with other similar compounds, such as 2-methyltetrahydrofuran-3-one and other tetrahydrofuran derivatives. These compounds share similar structural features and reactivity, but Methyl 2-(tetrahydrofuran-3-yl)acetimidate is unique due to its specific functional groups and synthetic versatility . This uniqueness makes it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-(oxolan-3-yl)ethanimidate |
InChI |
InChI=1S/C7H13NO2/c1-9-7(8)4-6-2-3-10-5-6/h6,8H,2-5H2,1H3 |
InChI Key |
OULUITAUHPBKQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CC1CCOC1 |
Origin of Product |
United States |
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